2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde
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Overview
Description
2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is an organic compound that features a benzaldehyde core substituted with bromine and pyrazole groups. This compound is of interest due to its unique structure, which combines aromatic aldehyde and heterocyclic components, making it valuable in various chemical and biological research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as K2CO3.
Major Products Formed
Oxidation: 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzoic acid.
Reduction: 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The presence of the pyrazole ring suggests potential interactions with proteins that recognize this heterocyclic structure .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-6-(1H-pyrazol-1-yl)pyridine
- 4-Bromo-1H-pyrazol-5-amine
- 4-Bromo-1-(4-chlorophenyl)pyrazole
Uniqueness
2-Bromo-6-(4-bromo-1H-pyrazol-1-yl)benzaldehyde is unique due to the combination of bromine atoms and the pyrazole ring attached to a benzaldehyde core. This structure imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .
Properties
Molecular Formula |
C10H6Br2N2O |
---|---|
Molecular Weight |
329.97 g/mol |
IUPAC Name |
2-bromo-6-(4-bromopyrazol-1-yl)benzaldehyde |
InChI |
InChI=1S/C10H6Br2N2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H |
InChI Key |
CRMDQWFFVHHSDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)N2C=C(C=N2)Br |
Origin of Product |
United States |
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